molecular formula C14H15N3O2 B11857341 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one CAS No. 91166-78-8

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one

Cat. No.: B11857341
CAS No.: 91166-78-8
M. Wt: 257.29 g/mol
InChI Key: DSAIJICTXWNZQZ-UHFFFAOYSA-N
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Description

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The chromeno-pyrazole scaffold is known for its biological activities, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of chromone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrazole derivatives, such as:

Uniqueness

7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one is unique due to its specific diethylamino substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

91166-78-8

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

7-(diethylamino)-3H-chromeno[3,4-c]pyrazol-4-one

InChI

InChI=1S/C14H15N3O2/c1-3-17(4-2)9-5-6-10-11-8-15-16-13(11)14(18)19-12(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

DSAIJICTXWNZQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C(=O)O2)NN=C3

Origin of Product

United States

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